molecular formula C18H21N3O4S2 B300013 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Katalognummer B300013
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: JDLSBTVMQFSZME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. The compound has a unique structure that makes it a promising candidate for the development of new drugs that can target specific biological processes.

Wirkmechanismus

The mechanism of action of 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is not fully understood. However, it is believed that the compound works by inhibiting specific biological processes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and bacteria, as well as reduce inflammation in the body. Additionally, the compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate for lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. However, the compound is difficult to synthesize, which can make it challenging to work with in the lab. Additionally, more research is needed to fully understand the mechanism of action of the compound.

Zukünftige Richtungen

There are several future directions for research on 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate. One area of research is the development of new drugs that can target specific biological processes using the compound's unique structure. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer, bacterial infections, and neurological disorders. Finally, more research is needed to optimize the synthesis of the compound, making it easier to work with in the lab.

Synthesemethoden

The synthesis of 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-methylphenyl isothiocyanate with 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine in the presence of a catalyst. The resulting compound is then treated with sulfur and sodium ethoxide to form the final product.

Wissenschaftliche Forschungsanwendungen

The unique structure of 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate makes it a promising candidate for the development of new drugs that can target specific biological processes. The compound has been shown to have potential applications in the treatment of cancer, bacterial infections, and neurological disorders.

Eigenschaften

Produktname

7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Molekularformel

C18H21N3O4S2

Molekulargewicht

407.5 g/mol

IUPAC-Name

7-O-ethyl 2-O-methyl 8,9-dimethyl-4-(4-methylphenyl)-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C18H21N3O4S2/c1-6-25-16(22)14-12(3)20(4)18(26-14)21(13-9-7-11(2)8-10-13)19-15(27-18)17(23)24-5/h7-10H,6H2,1-5H3

InChI-Schlüssel

JDLSBTVMQFSZME-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)C)C)C

Kanonische SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=C(C=C3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.